molecular formula C9H8BrClO B1266930 2-Bromo-3-phenylpropanoyl chloride CAS No. 42762-86-7

2-Bromo-3-phenylpropanoyl chloride

Cat. No. B1266930
CAS RN: 42762-86-7
M. Wt: 247.51 g/mol
InChI Key: PLTQBSSKEGUDLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-3-phenylpropanoyl chloride often involves reactions with cobalt, nickel, copper, and zinc chlorides, nitrates, and acetates to form coordination compounds. For example, 2-bromo-3-phenylpropenal hydrazone and thiosemicarbazone react with these metal salts to create a variety of coordination compounds, highlighting the compound's versatility in synthesis processes (Samus’ et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of derivatives of 2-Bromo-3-phenylpropanoyl chloride, such as 2-bromo-3-phenylpropenal benzoylhydrazone, reveals non-flat molecules forming infinite chains through van der Waals interactions in the crystal. This structural feature is crucial for understanding the physical and chemical properties of the compounds and their behavior in reactions (Samus’ et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 2-Bromo-3-phenylpropanoyl chloride and its derivatives are diverse. For instance, the bromochlorination of alkenes with dichlorobromate(1-) ion demonstrates the compound's involvement in regio- and stereo-specific reactions, contributing to the synthesis of various organic compounds with defined configurations (Negoro & Ikeda, 1984).

Scientific Research Applications

Synthetic Studies and Chemical Reactions

  • Synthesis of Diarylisoxazolidinones : 2-Bromo-3-phenylpropanoyl chloride is used in the synthesis of 2,5-diarylisoxazolidin-3-ones, offering a direct route with good yields (Seo, Mun, Lee, & Kim, 2010).
  • Low-Temperature Organic Synthesis : The compound reacts with lithium ethyl acetate under certain conditions, leading to various organic products like ethyl 4-bromo-3-oxopentanoate (Valiullina, Khasanova, Galeeva, Selezneva, & Miftakhov, 2019).
  • Kinetic Resolution Studies : Utilized in the resolution of 2-phenylpropanoyl chloride using quasi-enantiomeric oxazolidinones. The diastereoselectivity levels depend on the structural nature of the metallated oxazolidinone (Chavda, Coulbeck, Coumbarides, Dingjan, Eames, Ghilagaber, & Yohannes, 2006).

Coordination Compounds

Miscellaneous Applications

  • Reactions with t-Butyl Chlorides : In studies involving t-butyl chloride and related compounds, 2-bromo-3-phenylpropanoyl chloride is used to understand substitution and reduction reactions (Santiago & Rossi, 1990).
  • Synthesis of Oxazine and Thiazine Derivatives : Acts as a precursor for synthesizing various heterocyclic compounds, including oxazine, thiazine, and quinoxaline derivatives, containing a benzyl fragment (Pokhodylo, Martyak, Rogovyk, Matiychuk, & Obushak, 2021).

Safety And Hazards

This compound is classified as dangerous, with hazard statements H314 and H332 indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-3-phenylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTQBSSKEGUDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294587
Record name 2-bromo-3-phenylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-phenylpropanoyl chloride

CAS RN

42762-86-7
Record name NSC97218
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-3-phenylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

60.5g of 2-bromo-3-phenylpropionic acid was mixed with 100 ml of thionylchloride and the mixture was refluxed for 3 hours and, after the excess thionylchloride had been distilled off, was distilled under reduced pressure to give 46.2g of 2-bromo-3-phenylpropionylchloride. (b.p. 100°- 101°C/4 mmHg)
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DN Harpp, LQ Bao, CJ Black, JG Gleason… - The Journal of Organic …, 1975 - ACS Publications
General Procedure for Methanolysis of 2-Oxetanones. The 2-oxetanones could not be easily separated from the diones but were observable by ir bands at 1887, 1828, and 1712 cm.-1 …
Number of citations: 127 pubs.acs.org

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